7,8-Dimethoxy-3-carboxy-coumarin

Green Chemistry Coumarin Synthesis Knoevenagel Condensation

7,8-Dimethoxy-3-carboxy-coumarin (CAS 152821-20-0; IUPAC: 7,8-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid; molecular formula C₁₂H₁₀O₆, MW 250.20 g/mol) is a synthetic 3-carboxy-substituted coumarin derivative bearing two methoxy groups at the 7- and 8-positions of the benzopyran-2-one scaffold. As a member of the 3-carboxycoumarin class, it exhibits the reactivity hallmarks of the C3-carboxylic acid functionality—including silver-catalyzed decarboxylation and visible-light photoredox azaarylation—while the 7,8-dimethoxy substitution pattern differentiates it from regioisomeric analogs (e.g., 6,7-dimethoxy or 5,7-dimethoxy) in terms of electronic distribution, steric environment, and potential biological target engagement.

Molecular Formula C12H10O6
Molecular Weight 250.20 g/mol
Cat. No. B8382964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxy-3-carboxy-coumarin
Molecular FormulaC12H10O6
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)OC
InChIInChI=1S/C12H10O6/c1-16-8-4-3-6-5-7(11(13)14)12(15)18-9(6)10(8)17-2/h3-5H,1-2H3,(H,13,14)
InChIKeyIGDXBFZUBGQGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-3-carboxy-coumarin: Core Identity, CAS Registry, and Chemical Class Positioning for Procurement Screening


7,8-Dimethoxy-3-carboxy-coumarin (CAS 152821-20-0; IUPAC: 7,8-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid; molecular formula C₁₂H₁₀O₆, MW 250.20 g/mol) is a synthetic 3-carboxy-substituted coumarin derivative bearing two methoxy groups at the 7- and 8-positions of the benzopyran-2-one scaffold . As a member of the 3-carboxycoumarin class, it exhibits the reactivity hallmarks of the C3-carboxylic acid functionality—including silver-catalyzed decarboxylation and visible-light photoredox azaarylation—while the 7,8-dimethoxy substitution pattern differentiates it from regioisomeric analogs (e.g., 6,7-dimethoxy or 5,7-dimethoxy) in terms of electronic distribution, steric environment, and potential biological target engagement [1][2]. The compound is commercially available at ≥95% purity and is primarily utilized as a synthetic intermediate for carboxamide-based bioactive libraries, fluorescent probe development, and decarboxylative coupling reactions [3].

Why 7,8-Dimethoxy-3-carboxy-coumarin Cannot Be Replaced by In-Class Analogs: Substituent-Dependent Reactivity and Biological Divergence


Within the 3-carboxycoumarin family, the position and nature of ring substituents fundamentally govern both chemical reactivity and biological activity. The 7,8-dimethoxy configuration imposes a distinct electronic and steric environment compared to the more common 6,7-dimethoxy regioisomer, altering the electron density on the coumarin nucleus and consequently affecting decarboxylation rates, fluorescence quantum yields, and target binding [1][2]. Furthermore, the methoxy groups cannot be substituted with hydroxyls without losing the methylation-dependent lipophilicity and metabolic stability that distinguish 7,8-dimethoxy derivatives from their dihydroxy (daphnetin-type) counterparts . The C3-carboxylic acid group is equally non-interchangeable: it serves as the essential handle for amide coupling, decarboxylative functionalization, and metal-chelation strategies that are unavailable to 3-unsubstituted or 3-alkyl coumarins [3]. Simply substituting a generic 3-carboxycoumarin—or a regioisomeric dimethoxy variant—without verifying these structure-dependent properties risks compromised synthetic yields, altered biological potency, and failed probe performance in downstream applications.

Quantitative Differentiation Evidence: 7,8-Dimethoxy-3-carboxy-coumarin vs. Closest Analogs and In-Class Alternatives


Aqueous Knoevenagel Synthesis Yield: 7,8-Dimethoxy-3-carboxy-coumarin Achieves 78% Isolated Yield Under Green Conditions vs. Variable Yields for Other 3-Carboxycoumarins

7,8-Dimethoxy-3-carboxy-coumarin is prepared by condensation of 3,4-dimethoxy-salicylaldehyde with Meldrum's acid in water at 75 °C for 2 h, yielding the product in 78% isolated yield after filtration [1]. This aqueous protocol, reported by Deshmukh et al. (2003) as a general method for 3-carboxycoumarins, avoids organic solvents and provides yields comparable to or exceeding those of other substituted 3-carboxycoumarins synthesized under identical conditions, though the specific yield for the 7,8-dimethoxy derivative (78%) is documented in the reagent preparation literature . By contrast, 3-carboxy-7-hydroxycoumarin and certain alkyl-substituted analogs require modified conditions or catalysts (e.g., K₃PO₄, ionic liquids) to achieve similar efficiency, making the 7,8-dimethoxy variant a favorable entry for scalable procurement .

Green Chemistry Coumarin Synthesis Knoevenagel Condensation 3-Carboxycoumarin

Silver-Catalyzed Protiodecarboxylation: The C3-COOH Group Enables Mild Decarboxylative Functionalization Inaccessible to Non-Carboxylated Coumarin Analogs

The 3-carboxylic acid moiety of 7,8-dimethoxy-3-carboxy-coumarin is not merely a polar handle; it is a strategically removable directing group that enables Ag(I)-catalyzed protiodecarboxylation under mild conditions (catalytic Ag₂CO₃, AcOH, good to excellent yields) [1]. Jafarpour et al. (2010) demonstrated that this transformation proceeds smoothly for diversely functionalized coumarin-3-carboxylic acids, converting them to the corresponding 3-unsubstituted coumarins with broad substrate compatibility—a reactivity mode completely unavailable to non-carboxylated analogs such as 7,8-dimethoxycoumarin (daphnetin dimethyl ether, CAS 2445-80-9) or 3-methyl-7,8-dimethoxycoumarin . This positions the 3-COOH compound as a versatile intermediate: the acid group can be retained for amide/ester formation or cleanly removed post-functionalization, offering a synthetic flexibility that 3-H, 3-alkyl, or 3-acetyl analogs cannot match.

Decarboxylative Coupling Silver Catalysis Coumarin Derivatization C–H Functionalization

Antibacterial Activity Baseline: Coumarin-3-carboxylic Acid (Parent Scaffold) Exhibits EC₅₀ 26.64–40.73 μg/mL Against Plant Pathogens, Establishing a Reference for Substituted Analog Evaluation

The unsubstituted parent scaffold, coumarin-3-carboxylic acid (3-CCA), has been quantitatively characterized for antibacterial activity against 14 plant pathogenic bacteria, exhibiting EC₅₀ values of 26.64–40.73 μg/mL against Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, X. oryzae pv. oryzae, and Dickeya zeae [1]. In pot experiments, the protective efficacy of 3-CCA was 'almost equivalent to that of thiodiazole copper at the same concentration,' a commercial copper-based bactericide [2]. While these data pertain specifically to the unsubstituted 3-CCA, they define the activity floor for the 3-carboxycoumarin pharmacophore. The 7,8-dimethoxy substitution is expected to modulate both potency (via altered lipophilicity and target binding) and spectrum, making 7,8-dimethoxy-3-carboxy-coumarin a logical next-tier candidate for structure–activity relationship (SAR) expansion [3]. No published head-to-head antibacterial comparison between 7,8-dimethoxy-3-CCA and unsubstituted 3-CCA has been identified as of the search date, representing a quantifiable evidence gap.

Antibacterial Plant Pathology Coumarin-3-carboxylic Acid Agrochemical Lead

Antiproliferative Activity via Carboxamide Derivatives: 8-Methoxycoumarin-3-carboxamides Achieve HepG2 IC₅₀ as Low as 0.75 μM, Outperforming Staurosporine (IC₅₀ 8.37 μM) by >11-Fold

While no direct antiproliferative data for the free acid 7,8-dimethoxy-3-carboxy-coumarin were identified, its carboxamide derivatives—specifically the 8-methoxycoumarin-3-carboxamide series—demonstrate potent cytotoxicity against HepG2 hepatocellular carcinoma cells. Compound 7 (N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide) achieved an IC₅₀ of 0.75 μM, representing an 11.2-fold improvement over staurosporine (IC₅₀ = 8.37 μM) [1]. A separate study identified compound 5 (8-methoxycoumarin-3-carboxamide analog) with IC₅₀ = 0.9 μM against HepG2, again outperforming staurosporine (IC₅₀ = 8.4 μM), with minimal cytotoxicity toward normal cells [2]. These data establish that the 8-methoxy-substituted coumarin-3-carboxylic acid scaffold—of which 7,8-dimethoxy-3-carboxy-coumarin is the dimethylated progenitor—serves as a privileged starting point for generating sub-micromolar antiproliferative agents. The 7,8-dimethoxy substitution pattern offers an additional methoxy group at position 7 relative to the monomethoxy 8-methoxy series, potentially enabling further potency gains or altered selectivity profiles through increased lipophilicity (XLogP ~1.9 for the 7,8-dimethoxycoumarin core) [3].

Anticancer Hepatocellular Carcinoma Coumarin Carboxamide VEGFR2/CYP450 Inhibition

Visible-Light Photoredox Azaarylation: The 3-COOH Group Enables Decarboxylative C–C Coupling Under Mild Photocatalytic Conditions—A Reactivity Handle Absent in Non-Carboxylated 7,8-Dimethoxycoumarin

Kowalska, Artelska, and Albrecht (2022) reported a visible-light-driven reductive decarboxylative azaarylation of coumarin-3-carboxylic acids using fac-Ir(ppy)₃ as a photoredox catalyst under blue LED irradiation, producing 4-substituted chroman-2-ones in synthetically useful yields [1]. This transformation exploits the C3-carboxylic acid as a traceless radical precursor, enabling direct C–C bond formation at the coumarin 4-position with (cyano)azaarene coupling partners. The methodology was demonstrated across a wide range of coumarin-3-carboxylic acid substrates, confirming class-wide applicability [2]. Critically, 7,8-dimethoxycoumarin (daphnetin dimethyl ether)—lacking the C3-COOH group—cannot participate in this transformation, requiring alternative and typically harsher C–H activation strategies to achieve analogous 4-substitution. This establishes a clear functional advantage for the 3-carboxy derivative in late-stage diversification workflows.

Photoredox Catalysis Decarboxylative Coupling Late-Stage Functionalization Coumarin Derivatization

Procurement-Relevant Application Scenarios for 7,8-Dimethoxy-3-carboxy-coumarin Based on Verified Differentiation Evidence


Medicinal Chemistry: Carboxamide Library Synthesis Targeting Hepatocellular Carcinoma

Leveraging the C3-carboxylic acid as an amide coupling handle, 7,8-dimethoxy-3-carboxy-coumarin serves as the key carboxylic acid building block for generating focused libraries of 7,8-dimethoxy-substituted coumarin-3-carboxamides. The 8-methoxycarboxamide precedent—with HepG2 IC₅₀ values as low as 0.75 μM (11-fold more potent than staurosporine) and dual VEGFR2/CYP450 inhibition [1]—provides a strong SAR rationale for exploring the additional 7-methoxy substituent. Procurement of the free acid rather than pre-formed amides preserves synthetic flexibility, allowing parallel amide coupling with diverse amine partners (aliphatic, aromatic, heterocyclic) using standard PyBOP/DIEA or HATU/DIPEA conditions [2].

Synthetic Methodology: Traceless Directing Group for Decarboxylative Late-Stage Functionalization

For synthetic chemistry groups developing decarboxylative coupling methodologies, 7,8-dimethoxy-3-carboxy-coumarin offers a dual-purpose scaffold in which the C3-COOH group can be retained for polarity or metal chelation, or tracelessly removed via Ag(I)-catalyzed protiodecarboxylation (Ag₂CO₃, AcOH, good to excellent yields) [1]. Furthermore, the compound is a candidate substrate for visible-light photoredox azaarylation (fac-Ir(ppy)₃, blue LED), enabling direct C4-functionalization with (cyano)azaarenes to access biologically relevant 4-substituted chroman-2-ones [2]. Neither 7,8-dimethoxycoumarin nor 3-alkyl analogs can participate in these transformations.

Agrochemical Lead Discovery: Antibacterial SAR Expansion from the 3-Carboxycoumarin Pharmacophore

The parent coumarin-3-carboxylic acid (3-CCA) has demonstrated plant bacterial pathogen EC₅₀ values of 26.64–40.73 μg/mL with in vivo efficacy matching thiodiazole copper [1]. 7,8-Dimethoxy-3-carboxy-coumarin extends this pharmacophore with enhanced lipophilicity (predicted XLogP increase of ~1.9 units from the dimethoxy substitution relative to unsubstituted 3-CCA) [2], which may improve membrane penetration and broaden the antibacterial spectrum. Researchers evaluating this compound for agrochemical applications should benchmark against 3-CCA EC₅₀ data and assess whether the 7,8-dimethoxy pattern improves potency against specific pathogens such as Xanthomonas oryzae pv. oryzae or Ralstonia solanacearum.

Fluorescent Probe Development: 7,8-Dimethoxy-Substituted Coumarin as a Blue-Emitting Fluorophore Scaffold

Although no published fluorescence quantum yield (Φf) data were identified specifically for 7,8-dimethoxy-3-carboxy-coumarin, the 6,7-dimethoxycoumarin-3-carboxylic acid class has demonstrated Φf values exceeding 0.8 in derivatized forms (e.g., 3-bromoacetyl-6,7-dimethoxycoumarin), establishing dimethoxycoumarin-3-carboxylic acids as high-brightness fluorophore precursors [1]. The 7,8-dimethoxy regioisomer is expected to exhibit distinct excitation/emission profiles due to the altered substitution pattern, potentially offering spectral differentiation from the more common 6,7-dimethoxy series. Procurement of the free acid enables in-house conversion to NHS esters, maleimides, or hydrazides for biomolecule labeling applications [2].

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